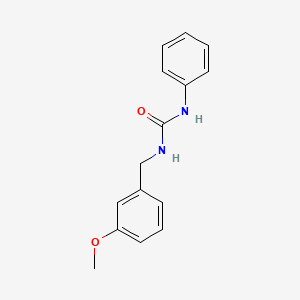

N-(3-methoxybenzyl)-N'-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-Methoxybenzyl)glycine” is a compound used in peptide synthesis . Another related compound, “N-(3-Methoxybenzyl)oleamide”, is a high-purity natural product .

Synthesis Analysis

The synthesis of related compounds often involves the carbodiimide condensation method .Molecular Structure Analysis

The molecular structure of a related compound, “N-(3-Methoxybenzyl)hexadecanamide”, has a molecular formula of C24H41NO2 .Physical and Chemical Properties Analysis

“N-(3-Methoxybenzyl)hexadecanamide” has a molecular weight of 375.588 Da .Mécanisme D'action

Target of Action

The primary target of N-(3-methoxybenzyl)-N’-phenylurea is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that degrades endocannabinoids, molecules that are part of the endocannabinoid system. This system plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

N-(3-methoxybenzyl)-N’-phenylurea interacts with FAAH by inhibiting its activity . The compound displays significant time-dependent and dose-dependent FAAH inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, which can modulate the release of neurotransmitters .

Biochemical Pathways

The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea affects the endocannabinoid system . Endocannabinoids such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) are synthesized when needed to regulate the release of other neurotransmitters in a retrograde manner . The effects of endocannabinoids are terminated by carrier-mediated uptake into cells and metabolism by various hydrolase enzymes . By inhibiting FAAH, the compound prolongs the effects of endocannabinoids .

Pharmacokinetics

The pharmacokinetics of N-(3-methoxybenzyl)-N’-phenylurea in rats show that the compound has a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . These characteristics suggest that the compound has a lung targeting property .

Result of Action

The inhibition of FAAH by N-(3-methoxybenzyl)-N’-phenylurea leads to an increase in the concentration of endocannabinoids . This can provide analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-6-12(10-14)11-16-15(18)17-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPFBDZEKVHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-methylbenzyl)thio]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B5827914.png)

![5-imino-6-[4-(methylthio)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5827917.png)

![4-methyl-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5827933.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5827953.png)

![2-methyl-3-[2-(1-naphthylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B5827960.png)

![2,3-dimethoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5827966.png)

![5-[2-(diethylamino)ethyl]-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5827967.png)

![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5827980.png)

![N-cyclopentyl-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5827985.png)